molecular formula C11H10ClN B184714 2-Chloro-3,7-dimethylquinoline CAS No. 73863-46-4

2-Chloro-3,7-dimethylquinoline

Cat. No.: B184714
CAS No.: 73863-46-4
M. Wt: 191.65 g/mol
InChI Key: VRCFMOSCDFQGJA-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and industrial chemistry. researchgate.net This nitrogen-containing aromatic compound, with the IUPAC name 1-aza-naphthalene, is not merely a structural curiosity but a "privileged scaffold" in drug discovery. nih.govorientjchem.org Its versatile structure allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with diverse pharmacological activities. nih.govorientjchem.orgresearchgate.net

Quinoline motifs are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological effects, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties. nih.govdntb.gov.ua The inherent chemical reactivity of the quinoline nucleus, which is similar to both benzene and pyridine, allows for various substitution reactions, leading to compounds with fine-tuned biological functions. researchgate.net The development of novel synthetic methodologies, including greener and more sustainable chemical processes, continues to expand the accessibility and application of quinoline-based molecules in the quest for new and improved therapeutic agents. researchgate.netdntb.gov.ua

Overview of Chloro-Substituted Quinoline Derivatives

Within the broad family of quinoline derivatives, those substituted with chlorine atoms represent a particularly important class of intermediates in organic and medicinal chemistry. worktribe.com The presence of a chlorine atom on the quinoline ring significantly influences the molecule's electronic properties and reactivity. For instance, the chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a gateway for the introduction of various functional groups. nih.gov

Chloro-substituted quinolines are crucial precursors for the synthesis of many well-known active pharmaceutical ingredients. worktribe.com A classic example is 4,7-dichloroquinoline, which serves as a key intermediate in the production of the antimalarial drug chloroquine. worktribe.com The position of the chlorine atom on the quinoline core is critical, as it dictates the regioselectivity of subsequent chemical transformations. worktribe.comsemanticscholar.org Researchers have developed numerous synthetic strategies, such as the Skraup, Doebner von Miller, and Combes syntheses, as well as modern metal-catalyzed cross-coupling reactions, to create a diverse array of chloroquinolines tailored for specific applications in drug discovery and materials science. semanticscholar.orgchim.it

Research Focus on 2-Chloro-3,7-dimethylquinoline: Structural Context and Synthetic Relevance

This compound is a specific halogenated quinoline that serves as a valuable reactant in organic synthesis. Its structure is defined by a quinoline core with a chlorine atom at the C2 position and methyl groups at the C3 and C7 positions. This particular arrangement of substituents imparts distinct reactivity. The chlorine at the C2 position, adjacent to the ring nitrogen, is activated towards nucleophilic displacement, making it a key site for chemical modification.

This compound is recognized as a useful building block for creating more complex heterocyclic structures. For example, it is employed as a reactant in the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating its utility in constructing molecules with potential biological activities. The synthetic relevance of this compound and its close analogues, such as the corresponding 3-carbaldehyde and 3-methanol derivatives, is highlighted in their use in Vilsmeier-Haack reactions and as substrates for transition-metal-catalyzed reactions. chim.itresearchgate.net These reactions allow for the elaboration of the quinoline scaffold, leading to highly functionalized molecules. chim.it

The physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 73863-46-4
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Physical Form Solid
SMILES String Cc1ccc2cc(C)c(Cl)nc2c1

| InChI Key | VRCFMOSCDFQGJA-UHFFFAOYSA-N |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCFMOSCDFQGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357249
Record name 2-chloro-3,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-46-4
Record name 2-chloro-3,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73863-46-4
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Reactivity and Mechanistic Investigations of 2 Chloro 3,7 Dimethylquinoline and Analogs

Nucleophilic Substitution Chemistry at the C-2 Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-chloroquinolines, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Displacement of the Chlorine Atom by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electron-withdrawing nature of the quinoline nitrogen atom facilitates nucleophilic attack at the C-2 position, making the chlorine atom a good leaving group. A range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C-2 chlorine, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. nih.gov While specific studies on 2-chloro-3,7-dimethylquinoline are not extensively detailed in the provided results, the reactivity of analogous 2-chloroquinoline (B121035) derivatives provides a strong precedent for these transformations. For instance, related 2-chloroquinoline compounds have been shown to react with various amines and thiols to yield the corresponding substituted quinolines. evitachem.come-journals.in

The general scheme for these reactions can be represented as follows:

General scheme for nucleophilic substitution at the C-2 position of this compound

Table 1: Examples of Nucleophilic Substitution Reactions on Analogous 2-Chloroquinolines

Starting MaterialNucleophileProductReference
2-Chloro-3-chloromethyl-5,7-dimethylquinolineAmines, ThiolsCorresponding amino or thio derivatives evitachem.com
2,7-Dichloro-3-methylquinolineAmines, Thiols, AlkoxidesCorresponding amino, thio, or alkoxy derivatives nih.gov
2-Chloro-3-(2-chloroethyl)quinolineAmines, ThiolsCorresponding amino or thio derivatives

Formation of Ether and Thioether Derivatives

The reaction of this compound with alkoxides or thiols provides a direct route to the corresponding ether and thioether derivatives. The synthesis of 2-methoxyquinolines has been achieved by treating 2-chloroquinolines with sodium methoxide. jst.go.jp Similarly, the reaction with thiols or their corresponding thiolates leads to the formation of 2-thioquinolines. cbijournal.comsamipubco.com These reactions typically proceed under basic conditions to generate the nucleophilic alkoxide or thiolate species.

For example, the synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline has been reported, highlighting the viability of introducing alkoxy groups at the C-2 position. nih.gov The formation of thioether derivatives from 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives and 1H-benzo[d]imidazole-2-thiol further illustrates this important transformation. cbijournal.comsamipubco.com

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring system can undergo electrophilic substitution, although the pyridine (B92270) ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring. The position of substitution on the carbocyclic ring is influenced by the existing substituents.

Directing Effects of Methyl Substituents on Regioselectivity

In the quinoline ring system, electrophilic substitution typically occurs at the C-5 and C-8 positions of the benzene ring. numberanalytics.com The methyl groups at the C-3 and C-7 positions are electron-donating groups and are expected to influence the regioselectivity of electrophilic attack. numberanalytics.com Electron-donating groups generally direct incoming electrophiles to the ortho and para positions. scispace.com

In the case of this compound, the 7-methyl group would activate the C-6 and C-8 positions for electrophilic attack. The presence of the chloro group at C-2 and the methyl group at C-3 would also exert electronic effects on the pyridine ring, though electrophilic substitution on this ring is less favorable. Therefore, electrophilic substitution on this compound is predicted to favor substitution at the C-5 and C-8 positions, with the 7-methyl group potentially enhancing reactivity at the C-8 position. For instance, the nitration of quinoline derivatives typically yields a mixture of 5-nitro and 8-nitro isomers. numberanalytics.com

Functional Group Transformations and Derivatizations

Functional groups attached to the this compound scaffold can be chemically modified to introduce further structural diversity and access a wider range of derivatives.

Reduction of Formyl Groups to Hydroxymethyl Moieties (e.g., 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline)

A key transformation of formyl-substituted quinolines is their reduction to the corresponding hydroxymethyl derivatives. This reaction is readily achieved using common reducing agents. For example, the reduction of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) to 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline has been accomplished using sodium borohydride (B1222165) (NaBH₄) with a catalytic amount of montmorillonite (B579905) K-10 under microwave irradiation. arkat-usa.org Another study reports the reduction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives to the corresponding alcohols using sodium borohydride in methanol (B129727) at room temperature. cbijournal.com This transformation provides a valuable synthetic handle for further derivatization, such as etherification or esterification of the resulting hydroxyl group. mdpi.com

Table 2: Reduction of Formyl-Substituted Chloroquinolines

Starting MaterialReducing Agent/ConditionsProductReference
2-Chloro-quinoline-3-carbaldehydeNaBH₄, Montmorillonite K-10, Microwave(2-Chloro-quinolin-3-yl)-methanol arkat-usa.org
2-Chloroquinoline-3-carbaldehyde derivativesNaBH₄, Methanol, Room Temperature(2-Chloroquinolin-3-yl)methanol derivatives cbijournal.com
2-Chloro-3-formyl-6-methylquinolineNaBH₄, Methanol2-Chloro-3-(hydroxymethyl)-6-methylquinoline mdpi.com

Conversion of Formyl to Cyano and Alkoxycarbonyl Groups

The transformation of a formyl group at the C-3 position of the quinoline nucleus into other valuable functional groups, such as cyano and alkoxycarbonyl moieties, is a significant synthetic manipulation.

The conversion of a 3-formyl group to a 3-cyano group can be achieved through a two-step sequence. Initially, the 2-chloro-3-formylquinoline is condensed with hydroxylamine (B1172632) hydrochloride. The resulting oxime is then treated with a dehydrating agent like thionyl chloride in a solvent such as N,N-dimethylformamide (DMF) to yield the corresponding 2-chloro-3-cyanoquinoline. rsc.org The nitrile group in this product can be further reduced to a (2-chloroquinolin-3-yl)methanamine (B3047665) using a reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). rsc.org

Another approach involves the Baylis-Hillman reaction. The reaction of 2-chloro-3-formyl quinoline derivatives with acrylonitrile, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields 2-[(2-chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives. researchgate.net

For the introduction of an alkoxycarbonyl group, a common method involves the oxidation of the 3-formylquinoline to the corresponding carboxylic acid. This can be accomplished using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution. rroij.com The resulting 2-chloroquinoline-3-carboxylic acid can then be esterified to the desired alkoxycarbonyl derivative. rroij.com

Alkylation Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, and it has been effectively applied to 2-chloroquinolines. This palladium-catalyzed cross-coupling reaction typically involves a copper(I) co-catalyst.

The reaction of 2-chloro-3-formylquinolines with various terminal acetylenes in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride ([PdCl₂(PPh₃)₂]), and a copper(I) salt like copper(I) iodide (CuI) in a solvent like anhydrous DMF or THF with a base like triethylamine, results in the formation of 2-alkynyl-3-formyl-quinolines. rsc.org This method has been used to synthesize a variety of 2-alkynyl derivatives. rsc.org

Interestingly, a domino Sonogashira coupling followed by dimerization has been observed with 2-chloro-3-(chloromethyl)quinolines and terminal acetylenes. This palladium-catalyzed reaction yields novel dimer quinolinium salts. irantypist.com Copper-free Sonogashira coupling reactions have also been developed for 2-chloroquinolines, offering an alternative that avoids the use of a potentially problematic copper co-catalyst. researchgate.netnih.gov

A one-pot sequential reaction involving aldol (B89426) condensation, Michael addition, and Sonogashira coupling has been developed using 2-chloro-3-formylquinolines, acetophenones, and terminal acetylenes. This Pd/Cu-cocatalyzed process provides a route to highly functionalized quinolines. semanticscholar.org

Selective Metalation and Regioselective Functionalization

The selective functionalization of the quinoline ring system through metalation is a key strategy for introducing a variety of substituents at specific positions. The choice of the metalating agent, often a strong base, plays a crucial role in determining the regioselectivity of the reaction.

Base-Controlled (e.g., LDA, lithium-magnesium amides) Functionalization of Chloro-Substituted Quinolines

The functionalization of chloro-substituted quinolines can be precisely controlled by the choice of the base. Lithium diisopropylamide (LDA) is a widely used strong base that can selectively deprotonate the C-3 position of the quinoline ring at low temperatures (-70 °C). nih.govacs.orgacs.orgresearchgate.net The resulting organolithium intermediate can then be reacted with various electrophiles to introduce a functional group at the C-3 position. nih.govacs.orgacs.orgworktribe.com For instance, reaction with hexachloroethane (B51795) can introduce a chlorine atom, and reaction with trans-cinnamaldehyde can lead to the formation of an allyl alcohol. acs.orgworktribe.com

In contrast, the use of mixed lithium-magnesium amides, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), can lead to functionalization at different positions. nih.govacs.orgacs.org For example, TMPMgCl·LiCl can direct metalation to the C-8 position. acs.org These mixed metal amides often operate through a mechanism involving precoordination with the nitrogen atom of the quinoline ring. acs.org The use of magnesium-bis-diisopropylamide (MBDA) has also been explored for the regioselective magnesiation of various arenes and heteroarenes. nih.govuni-muenchen.de

The advantages of using these mixed metal bases include high functional group tolerance, increased kinetic activity due to the presence of lithium chloride, and the ability to perform reactions at non-cryogenic temperatures. sigmaaldrich.comgoogle.com

Positional Selectivity in Substitution Reactions

The inherent electronic properties of the quinoline ring, influenced by the nitrogen atom and any existing substituents, dictate the positional selectivity in substitution reactions. In the case of chloro-substituted quinolines, the acidity of the aromatic protons is a key factor.

DFT calculations have been employed to rationalize the observed regioselectivity in metalation reactions. acs.orgacs.orgresearchgate.net These calculations help in understanding how chloro substituents influence the acidity of the aromatic hydrogens. acs.org Generally, LDA tends to abstract the most acidic proton, which in many chloro-substituted quinolines is at the C-3 position. acs.orgresearchgate.net

Conversely, metalation with mixed lithium-magnesium or lithium-zinc amides often results in functionalization at the C-2 or C-8 positions. nih.govacs.orgacs.orgresearchgate.net This change in regioselectivity is attributed to a complex-induced proximity effect, where the metal amide coordinates to the quinoline nitrogen before deprotonation occurs at a nearby position. researchgate.netnih.gov This directed metalation strategy provides a powerful tool for the synthesis of specifically substituted quinoline derivatives. An operationally simple, metal-free protocol for the C5-H halogenation of 8-substituted quinolines has also been established, further expanding the toolkit for regioselective functionalization. rsc.org

Fundamental Mechanistic Pathways

Understanding the underlying mechanisms of key reactions is crucial for optimizing conditions and predicting outcomes. The Vilsmeier-Haack reaction is a classic example of a formylation reaction with a well-studied mechanistic pathway.

Elucidation of Vilsmeier-Haack Reaction Mechanisms

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.com The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). chemijournal.comchemijournal.comheteroletters.org

The mechanism begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent. chemistrysteps.com This electrophile then attacks the electron-rich quinoline ring in an electrophilic aromatic substitution reaction. For acetanilides, which are precursors to quinolines in some synthetic routes, the Vilsmeier reagent can effect cyclization to form the 2-chloro-3-formylquinoline structure. chemijournal.comchemijournal.com

The reaction is typically carried out by adding POCl₃ to the substrate in DMF at low temperatures, followed by heating to drive the cyclization. chemijournal.com The intermediate iminium species is then hydrolyzed during the workup to yield the final aldehyde product. organic-chemistry.orgchemistrysteps.com The Vilsmeier-Haack reaction is not only used for formylation but can also be adapted for acetylation by using N,N-dimethylacetamide (DMAc) in place of DMF. heteroletters.org

Computational Chemistry Insights into Reactivity and Selectivity (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure and predicting the reactivity and selectivity of complex organic molecules like this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from computational analyses of analogously substituted quinolines. These studies consistently demonstrate that the nature and position of substituents significantly alter the electron density distribution, frontier molecular orbital (FMO) energies, and molecular electrostatic potential (MEP) of the quinoline scaffold, thereby governing its chemical behavior. researchgate.netresearchgate.net

The reactivity of the quinoline ring is dictated by a combination of electronic and steric effects imparted by its substituents. rsc.org In this compound, the chloro group at the C2-position and the methyl groups at the C3- and C7-positions play opposing electronic roles. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which decreases the electron density of the pyridine ring and renders the C2- and C4-positions more electrophilic. researchgate.net Conversely, the methyl groups are electron-donating through hyperconjugation and a weak inductive effect, which tends to increase the electron density of the rings they are attached to. The C3-methyl group enhances the nucleophilicity of the pyridine ring, while the C7-methyl group influences the carbocyclic (benzene) ring.

DFT calculations on related chloro- and methyl-substituted quinolines provide quantitative insights into these effects. For instance, studies on 6-chloroquinoline (B1265530) have shown that the chlorine substitution significantly modifies the reactive nature of the quinoline moiety. researchgate.net Analysis of the FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. researchgate.net In substituted quinolines, electron-withdrawing groups like chlorine typically lower both HOMO and LUMO energies, while electron-donating groups like methyl raise them.

The molecular electrostatic potential (MEP) map is another key output of DFT calculations that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For a typical substituted quinoline, the most negative potential (red/yellow regions) is usually located around the nitrogen atom, making it the primary site for protonation and Lewis acid coordination. The regions of positive potential (blue regions) indicate electrophilic sites susceptible to nucleophilic attack. The presence of the C2-chloro group is expected to enhance the positive potential at C2, making it a prime target for nucleophilic substitution reactions.

The combined steric and electronic effects of the substituents determine the regioselectivity of various reactions. For example, in electrophilic aromatic substitution, the activating effect of the C7-methyl group would direct incoming electrophiles to the C6 or C8 positions of the benzene ring. However, the steric bulk of the C7-methyl group might favor substitution at the C6-position. Palladium-catalyzed C-H functionalization reactions, which are sensitive to both electronic and steric factors, have been shown in computational studies of quinoline N-oxides to be highly regioselective, with selectivity often dictated by the nature of the catalyst and solvent. acs.orgutrgv.edu

The following table summarizes the general electronic effects of chloro and methyl substituents on the quinoline ring as derived from computational studies on various quinoline derivatives.

Substituent & PositionPredicted Electronic EffectImpact on ReactivityPredicted Reactive SitesSupporting Insights from Analogs
2-Chloro Inductively electron-withdrawing (-I)Decreases overall electron density of the pyridine ring; lowers LUMO energy, increasing electrophilicity at C2 and C4.C2 is activated for nucleophilic substitution; C4 is activated for nucleophilic addition.DFT studies on 6-chloroquinoline and 2-chloro-3-methylquinoline (B1584123) confirm that chlorine substitution significantly alters the reactive nature and electronic features of the quinoline system. researchgate.net
3-Methyl Electron-donating (+I, hyperconjugation)Increases electron density in the pyridine ring; may sterically hinder access to the C2 and C4 positions.May slightly deactivate the pyridine ring towards nucleophilic attack compared to an unsubstituted analog, but activates the ring for certain electrophilic interactions.In related systems, methyl groups are known to introduce steric hindrance that can influence the regioselectivity of reactions. vulcanchem.com
7-Methyl Electron-donating (+I, hyperconjugation)Increases electron density in the carbocyclic ring, activating it for electrophilic substitution.Directs electrophilic attack to C6 and C8 positions.Studies on substituted quinolines show that electron-donating groups on the benzene ring promote electrophilic functionalization at ortho and para positions. utrgv.edu

These computational insights are invaluable for rationalizing observed experimental outcomes and for designing new synthetic methodologies involving this compound and its analogs. They help predict the most likely sites of reaction, understand the role of different functional groups, and fine-tune reaction conditions to achieve desired selectivity.

Investigations into Energy-Transfer Catalytic Dearomative Reactions of Quinolines

The dearomatization of aromatic compounds like quinolines represents a highly effective strategy for generating three-dimensional molecular complexity from simple, flat starting materials. cnr.it In recent years, visible-light-induced energy-transfer (EnT) catalysis has emerged as a particularly powerful and mild method for achieving dearomative reactions of quinolines. These reactions provide access to structurally complex, pyridine-fused polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science. researchgate.netvulcanchem.com

The fundamental mechanism of these transformations typically involves the excitation of a photosensitizer by visible light. The excited triplet state of the photosensitizer then transfers its energy to the quinoline substrate in a triplet-triplet EnT process. This generates the excited triplet state of the quinoline, which possesses diradical character and is significantly more reactive than its ground state. This highly reactive intermediate can then engage in a variety of cycloaddition reactions that break the aromaticity of the quinoline ring. researchgate.net

A prominent class of these reactions is the dearomative [2π + 2σ] cycloaddition between an excited quinoline and a strained ring system, such as a bicyclo[1.1.0]butane (BCB). researchgate.net The reaction proceeds via an initial EnT-enabled cycloaddition to form a polycyclic adduct. A key feature of this process is that the initial adduct can often be designed to contain a moiety that is still photoexcitable under the same reaction conditions. This allows for successive EnT-catalyzed intramolecular reactions, leading to the rapid construction of highly complex, three-dimensional molecules from simple precursors. researchgate.net

Mechanistic studies have revealed that the regioselectivity of the initial cycloaddition is heavily dependent on the substitution pattern of the quinoline. researchgate.net For instance, the position and size of substituents on the benzenoid ring of the quinoline can direct the cycloaddition to occur at specific positions (e.g., 5,6- or 7,8-positions). researchgate.netevitachem.com DFT calculations have been employed to rationalize the observed regio- and stereochemical outcomes, often revealing a complex energy landscape with multiple possible reaction pathways. smolecule.com

In some systems, the reaction course can be tuned by the choice of additives or the nature of the photocatalyst. For example, photoinduced single-electron transfer (SET) reduction of quinolines can trigger dearomative dimerization and skeletal rearrangements, leading to different product classes altogether. acs.orgcnr.it This highlights the versatility of photochemical methods in manipulating the reactivity of the quinoline core. The competition between EnT and SET pathways can be influenced by the redox potentials of the substrates and the photocatalyst.

The scope of these dearomative reactions has been extended to include cycloadditions with various alkenes. evitachem.comsmolecule.com These intermolecular cascade dearomative [2 + 2] cycloaddition/rearrangement reactions provide a direct route to fused 2D/3D ring systems. The use of Lewis acids can further modulate the reactivity and selectivity of the quinoline substrate, likely by complexing with the quinoline nitrogen and lowering the energy of the LUMO, thereby facilitating the cycloaddition. smolecule.com

The table below summarizes key features of representative energy-transfer catalytic dearomative reactions involving quinoline derivatives.

Reaction TypeReactantsCatalyst SystemKey Mechanistic StepsProduct TypeRef.
Successive Dearomatization Quinolines, Bicyclo[1.1.0]butanes (BCBs)Visible-light photosensitizer (e.g., thioxanthone)1. Triplet-triplet EnT to quinoline.2. [2π + 2σ] cycloaddition.3. Second EnT to adduct.4. Intramolecular H-atom transfer (HAT) and cyclization.Pyridine-fused 3D polycyclic molecules researchgate.net
[2+2] Cycloaddition/ Rearrangement Quinoline derivatives, AlkenesIridium photocatalyst1. EnT-mediated [2+2] ortho-cycloaddition.2. Subsequent rearrangement (e.g., cyclopropanation or cyclobutane (B1203170) rearrangement).Pyridine-fused 6-5-4-3 and 6-4-6 membered ring systems evitachem.com
para-Cycloaddition Quinolines, AlkenesPhotosensitizer + Lewis Acid (e.g., BF₃)1. EnT to Lewis acid-activated quinoline.2. Stepwise radical cycloaddition to form a para-adduct.Dearomatized para-cycloadducts smolecule.com
Dimerization/Skeletal Rearrangement QuinolinesPolysulfide anion photocatalyst1. Single-electron reduction of quinoline to radical anion.2. Dimerization and skeletal rearrangement.Indole-methylquinoline hybrids acs.orgcnr.it

These investigations into energy-transfer catalytic dearomatization reactions have significantly expanded the synthetic chemist's toolbox for accessing complex molecular architectures from readily available quinoline feedstocks. The mild, metal-free conditions often employed make these methods particularly attractive for sustainable chemical synthesis. researchgate.net

Synthetic Utility of 2 Chloro 3,7 Dimethylquinoline As a Molecular Intermediate

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 2-Chloro-3,7-dimethylquinoline makes it an excellent starting material for the construction of elaborate heterocyclic systems. This is particularly valuable in medicinal chemistry and materials science, where polycyclic and fused-ring structures often exhibit significant biological activity or unique photophysical properties. acgpubs.org

The synthesis of fused quinoline (B57606) systems, such as pyranoquinolines and pyrroloquinolines, can be achieved using this compound derivatives as precursors. For instance, related 2-chloroquinoline-3-carbaldehydes can undergo reactions to form fused systems. Although direct examples starting from this compound are not extensively detailed in the provided results, the transformation of similar substrates is well-documented. For example, the reaction of 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine, catalyzed by palladium, leads to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net This one-pot process demonstrates the potential for creating fused nitrogen-containing heterocycles. researchgate.net

Furthermore, the synthesis of pyrroloquinolines can be achieved through multicomponent reactions. molaid.com The Ugi multicomponent reaction, for example, has been employed with derivatives like 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) to produce complex quinoline structures. ingentaconnect.com These methodologies highlight the adaptability of the chloro-substituted quinoline scaffold for building fused heterocyclic frameworks.

This compound and its analogs are valuable for integration into larger polycyclic frameworks. The quinoline moiety itself is a fundamental component of many polycyclic aromatic compounds with applications in drug design and materials science. researchgate.net The reactivity of the chloro-substituent allows for the connection of the quinoline unit to other cyclic or aromatic systems.

For example, derivatives of 2,8-dimethylquinoline (B75129) have been used to synthesize indoloquinolines and benzonaphthyridines through palladium-catalyzed cyclization or polyphosphoric acid-mediated reactions. researchgate.net These strategies demonstrate how the quinoline core can be expanded into more complex, multi-ring structures. While the specific starting material is different, the principles are applicable to this compound, underscoring its potential as a foundational element in the assembly of polycyclic architectures.

Construction of Fused Quinoline Systems (e.g., Pyranoquinolines, Pyrroloquinolines)

Precursor for Diverse Organic Transformations

The strategic placement of the chloro and methyl groups on the quinoline ring allows for a wide array of subsequent chemical modifications. This versatility is key to its role as a precursor in divergent synthetic pathways, enabling the creation of a multitude of derivatives from a single starting point.

The chlorine atom at the C-2 position of the quinoline ring is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a prime example of such a transformation. organic-chemistry.org This reaction has been successfully applied to 2-chloroquinolines to introduce alkyne functionalities, which can then be used for further synthetic elaborations. researchgate.netrsc.org

The general mechanism for the Sonogashira coupling involves a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Although newer methods have been developed to circumvent the need for anhydrous and anaerobic conditions, the core principle of coupling an sp-hybridized carbon with an sp2-hybridized carbon remains the same. organic-chemistry.org This reaction is highly efficient for creating linear conjugated dienynes and other complex unsaturated systems. csic.es The use of various palladium catalysts, such as Pd(PPh₃)₂Cl₂ with a CuI additive, has been shown to be effective. beilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions with Chloroquinoline Derivatives

Reactant 1 Reactant 2 Catalyst System Product Type Reference
2-Chloroquinoline-3-carbaldehydes Terminal Alkynes Palladium Catalyst 2-(Alkylethynyl)quinoline-3-carbaldehydes rsc.org
2-Chloroquinoline-3-carboxylate esters Propargyl alcohol, Secondary amine Palladium Catalyst Pyrrolo[1,2-a]quinoline derivatives researchgate.net

The selective functionalization of the quinoline ring is crucial for creating diverse molecular structures. The presence of the chloro and methyl groups on this compound directs the regioselectivity of subsequent reactions. Metalation using different metal amides can lead to functionalization at various positions of the quinoline ring. For instance, the use of lithium-magnesium and lithium-zinc amides can direct functionalization to the C-2 or C-8 positions in a regioselective manner. researchgate.net

Furthermore, direct C-H functionalization catalyzed by transition metals is a powerful strategy for modifying the quinoline scaffold. mdpi.com Borylation of quinolines, for example, provides an avenue for late-stage functionalization, with the regiochemistry being influenced by both steric and electronic factors. researchgate.net In 2,7-disubstituted quinolines, borylation can occur at the C-4 or C-5 positions, demonstrating the subtle interplay of substituents in directing reactivity. researchgate.net These selective transformations allow for the divergent synthesis of a wide range of quinoline derivatives, each with potentially unique properties.

Cross-Coupling Reactions for C-C Bond Formation (e.g., with alkyne derivatives)

Role in the Design and Synthesis of Chemically Diverse Quinoline Libraries

The creation of chemical libraries containing a wide variety of related structures is a cornerstone of modern drug discovery and materials science. This compound and its analogs are ideal starting points for the generation of such libraries due to their synthetic tractability. vulcanchem.com The ability to perform various chemical transformations on the quinoline core allows for the rapid generation of a large number of derivatives.

For example, starting from 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, which can be synthesized via a Vilsmeier-Haack reaction, a diverse set of quinoline derivatives can be produced through multicomponent reactions like the Ugi reaction. ingentaconnect.com This approach allows for the introduction of multiple points of diversity in a single step, leading to a library of compounds with varied substituents and potential biological activities. ingentaconnect.com The use of such building blocks in diversity-oriented synthesis facilitates the exploration of chemical space and the identification of novel compounds with desired properties. vulcanchem.com

Q & A

Q. Table 1: Optimization of Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinoline Derivatives

ParameterRange TestedOptimal ValueYield IncreaseReference
POCl₃:Substrate Ratio1:1 to 2:11.5:1+18%
Reaction Time2–8 hours6 hours+12%
Solvent PolarityDMF, DMAc, THFDMF+22%

Q. Table 2: Key Crystallographic Data for this compound Derivatives

CompoundSpace GroupDihedral Angle (°)π–π Interactions (Å)Reference
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]P 14.173.7985
N-[(2-Chloroquinolin-3-yl)methyl]-4-fluoroanilineP2₁/c86.703.7662

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.